molecular formula C11H10ClNO B13208543 8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole

8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole

Cat. No.: B13208543
M. Wt: 207.65 g/mol
InChI Key: YANINBQINHSQKG-UHFFFAOYSA-N
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Description

8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole is a heterocyclic compound that features a fused pyrano and indole ring system

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

8-chloro-1,3,4,5-tetrahydropyrano[4,3-b]indole

InChI

InChI=1S/C11H10ClNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2

InChI Key

YANINBQINHSQKG-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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